molecular formula C15H18ClN5O2 B2766054 3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-92-8

3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2766054
CAS RN: 919031-92-8
M. Wt: 335.79
InChI Key: GVPMKYFNLQKJQM-UHFFFAOYSA-N
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Description

The compound “3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA and are involved in energy transfer and protein synthesis within the cell .


Molecular Structure Analysis

The compound has a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. It has various substituents attached to this core, including an allyl group, a 2-chloroethyl group, and three methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its substituents. For instance, the allyl group could participate in reactions with electrophiles, and the chloroethyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

  • Research has identified derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant and anxiolytic agents. Studies have highlighted the synthesis of specific derivatives with significant serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential antidepressant applications in vivo (Zagórska et al., 2016).
  • Additional research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has revealed potent ligands for serotoninergic receptors, suggesting possible anxiolytic and antidepressant applications (Zagórska et al., 2015).

Antiviral Properties

  • A study on imidazo[1,2-a]-s-triazine nucleosides, related to the imidazo[2,1-f]purine structure, found moderate activity against rhinovirus, highlighting potential antiviral applications (Kim et al., 1978).

Adenosine Receptor Antagonism

  • Investigations into compounds structurally related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been conducted to study their A3 adenosine receptor antagonistic properties, an area relevant to potential therapeutic applications (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action would depend on the biological context. Many purine derivatives act as inhibitors or substrates of enzymes involved in nucleic acid metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, where purine derivatives have shown promise as therapeutic agents .

properties

IUPAC Name

6-(2-chloroethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-5-7-20-13(22)11-12(18(4)15(20)23)17-14-19(8-6-16)9(2)10(3)21(11)14/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPMKYFNLQKJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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